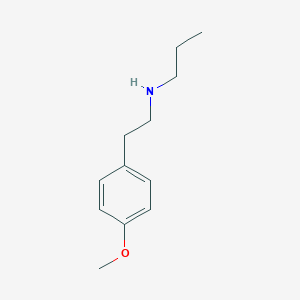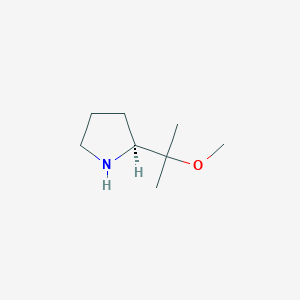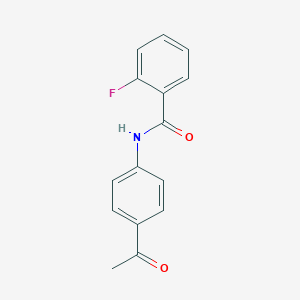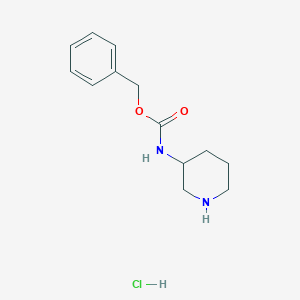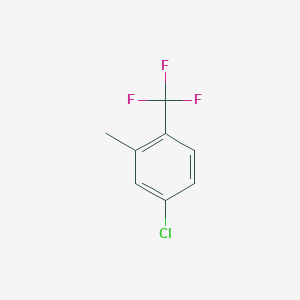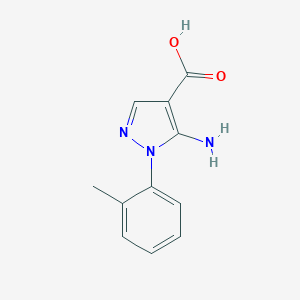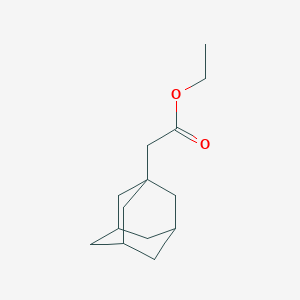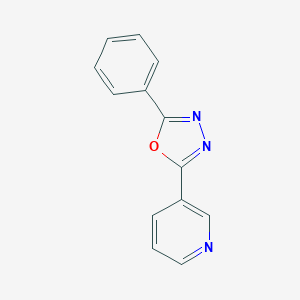![molecular formula C17H25N7O2 B177043 N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine CAS No. 326914-05-0](/img/structure/B177043.png)
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine, commonly known as MTT, is a yellowish crystalline substance. It is widely used in scientific research as a colorimetric assay for measuring the viability of cells in culture. MTT is a tetrazolium salt that is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the culture. The MTT assay is a simple and sensitive method for quantifying cell viability and is widely used in various fields such as cancer research, drug discovery, and toxicology.
作用机制
MTT is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cells and is proportional to the number of viable cells in the culture. The formazan product is insoluble in water and can be solubilized with a detergent such as dimethyl sulfoxide (DMSO). The amount of formazan produced can be quantified by measuring the absorbance at 570 nm using a spectrophotometer.
生化和生理效应
MTT is a tetrazolium salt that is relatively non-toxic to cells. It does not interfere with cellular metabolism or cause significant changes in gene expression. However, the reduction of MTT by mitochondrial enzymes can affect mitochondrial function and alter cellular metabolism. The use of MTT as a cell viability assay should be carefully considered, and alternative assays such as the ATP assay or the resazurin assay should be used when mitochondrial function is of concern.
实验室实验的优点和局限性
The MTT assay is a simple and sensitive method for quantifying cell viability. It is relatively inexpensive and can be carried out in a laboratory setting. The assay is also compatible with a wide range of cell types and can be used to measure cell viability in both adherent and suspension cultures. However, the MTT assay has some limitations. The assay is not suitable for high-throughput screening as it requires a spectrophotometer to measure the absorbance at 570 nm. The assay is also sensitive to the pH of the culture medium and can give inconsistent results if the pH is not tightly controlled.
未来方向
The MTT assay has been widely used in scientific research, but there are still some limitations that need to be addressed. One area of future research is the development of alternative assays that are more suitable for high-throughput screening. Another area of research is the development of MTT analogs that are more sensitive and specific to certain cell types. Finally, there is a need to better understand the mechanism of action of MTT and its effects on mitochondrial function.
合成方法
MTT can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-nitroaniline in the presence of tetraethylammonium chloride and triethylamine. The reaction yields MTT as a yellowish solid with a purity of over 99%. The synthesis of MTT is relatively simple and can be carried out in a laboratory setting.
科学研究应用
The MTT assay is widely used in scientific research to measure cell viability. It is a simple and reliable method that can be used to screen for potential anticancer drugs, assess drug toxicity, and evaluate the effects of environmental toxins on cells. The MTT assay is also used in microbiology to measure the susceptibility of bacteria and fungi to antimicrobial agents.
属性
CAS 编号 |
326914-05-0 |
|---|---|
产品名称 |
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine |
分子式 |
C17H25N7O2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
InChI 键 |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



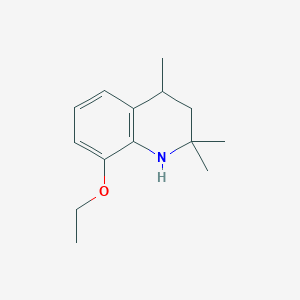
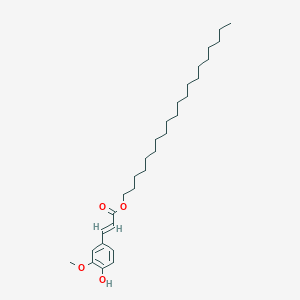
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
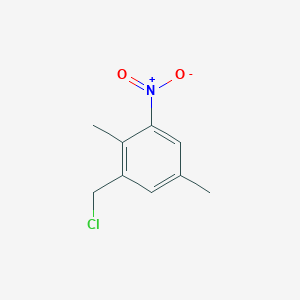
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
